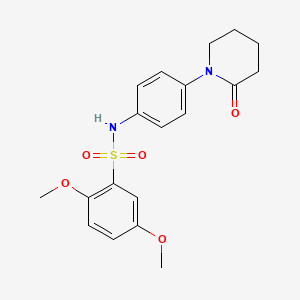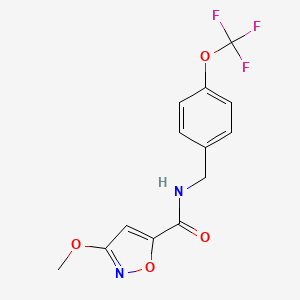
Methyl 2-(4-chlorophenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-chlorophenoxy)benzoate, also known as Clomazone, is a chemical compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 g/mol . It is primarily used as an herbicide with a broad spectrum of activity, effective in controlling weeds in various crops such as soybeans, cotton, and corn.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-chlorophenoxy)benzoate can be synthesized through the esterification of 2-(4-chlorophenoxy)benzoic acid with methanol in the presence of a suitable acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products
Oxidation: 2-(4-chlorophenoxy)benzoic acid.
Reduction: 2-(4-chlorophenoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific electrophile used.
Scientific Research Applications
Methyl 2-(4-chlorophenoxy)benzoate has diverse applications in scientific research:
Mechanism of Action
Methyl 2-(4-chlorophenoxy)benzoate exerts its herbicidal effects by inhibiting the synthesis of essential amino acids in plants. It targets the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids like valine, leucine, and isoleucine. By inhibiting ALS, the compound disrupts protein synthesis, leading to stunted growth and eventual death of the weeds .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-chlorophenoxyacetic acid (MCPA): Another widely used herbicide with a similar mode of action.
2,4-dichlorophenoxyacetic acid (2,4-D): A common herbicide used to control broadleaf weeds.
Uniqueness
Methyl 2-(4-chlorophenoxy)benzoate is unique due to its specific molecular structure, which allows it to be effective against a broad spectrum of weeds while being relatively safe for crops like soybeans, cotton, and corn. Its selective action and lower toxicity to non-target plants make it a preferred choice in agricultural practices.
Properties
IUPAC Name |
methyl 2-(4-chlorophenoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-17-14(16)12-4-2-3-5-13(12)18-11-8-6-10(15)7-9-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVKOVVKGJACCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2695493.png)
![8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl 4-fluorobenzene-1-sulfonate](/img/structure/B2695496.png)
![5-({1,1-Difluoro-5-azaspiro[2.3]hexan-5-yl}sulfonyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2695497.png)

![1-(2-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695499.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2695500.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2695504.png)
![2-[(2,4-Dimethylpyrazol-3-yl)methyl-(2-methylpropyl)amino]ethanesulfonyl fluoride](/img/structure/B2695505.png)
![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine](/img/structure/B2695506.png)
![1-[(3-chlorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2695508.png)
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-propylurea](/img/structure/B2695511.png)

